(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a triazole-pyrimidine hybrid . It is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484.
Synthesis Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis
The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was evaluated for its neuroprotective and anti-neuroinflammatory activity using cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Several studies have explored the synthesis of triazole derivatives, including compounds structurally related to (4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, and their antimicrobial activities. For instance, a study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial properties, with some showing significant inhibition against pathogenic bacteria (Bektaş et al., 2007). Another study focused on synthesizing novel 1,2,4-triazole analogues and assessing their antibacterial activity, finding compounds with potent bacterial growth inhibition (Nagaraj et al., 2018).
Synthesis and Characterization
The synthesis and characterization of new triazole compounds, including methods and structural assignments through various analytical techniques such as HRMS and NMR, are critical research areas. A study presented the synthesis of a novel compound similar in structure to (4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, detailing its structural assignment (Wujec & Typek, 2023).
Biological and Cytotoxic Activities
Research on the biological and cytotoxic activities of triazole derivatives is also significant. One study synthesized a series of 1,2,4-triazole derivatives, evaluating their cytotoxic activity against various cancer cell lines, and found compounds exhibiting potent antiproliferative activity (Zheng et al., 2015).
Anticonvulsant and Neurological Applications
The application of triazole derivatives in neurological disorders, including their potential as anticonvulsant agents, is an area of ongoing research. A study developed a novel compound for potential use as an anticonvulsant drug, demonstrating the importance of such compounds in therapeutic applications (Severina et al., 2021).
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O2/c1-32-18-8-6-17(7-9-18)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)15-2-4-16(23)5-3-15/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQQROBCOLXKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.